3-Oxo-3-(1-phenylmethoxycarbonyl-4-piperidinyl)propanoic acid

DPP-IV inhibitor synthesis regiochemistry piperidine β-keto acid

3-Oxo-3-(1-phenylmethoxycarbonyl-4-piperidinyl)propanoic acid is a heterobifunctional piperidine building block combining a Cbz (benzyloxycarbonyl)-protected secondary amine at the 1-position with a β-keto carboxylic acid side chain at the 4-position. Its molecular formula is C₁₆H₁₉NO₅ (MW 305.33).

Molecular Formula C16H19NO5
Molecular Weight 305.32 g/mol
Cat. No. B14751503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Oxo-3-(1-phenylmethoxycarbonyl-4-piperidinyl)propanoic acid
Molecular FormulaC16H19NO5
Molecular Weight305.32 g/mol
Structural Identifiers
SMILESC1CN(CCC1C(=O)CC(=O)O)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C16H19NO5/c18-14(10-15(19)20)13-6-8-17(9-7-13)16(21)22-11-12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H,19,20)
InChIKeyIVAKKUBLLKADKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Oxo-3-(1-phenylmethoxycarbonyl-4-piperidinyl)propanoic Acid: Protected β-Keto Acid Building Block for Medicinal Chemistry


3-Oxo-3-(1-phenylmethoxycarbonyl-4-piperidinyl)propanoic acid is a heterobifunctional piperidine building block combining a Cbz (benzyloxycarbonyl)-protected secondary amine at the 1-position with a β-keto carboxylic acid side chain at the 4-position . Its molecular formula is C₁₆H₁₉NO₅ (MW 305.33) . The compound belongs to the class of N-protected piperidine β-keto acids, which serve as strategic intermediates in the synthesis of DPP-IV inhibitors and other bioactive molecules by enabling sequential functionalization at both the nitrogen and the keto-acid termini [1].

Why Generic Substitution Fails for 3-Oxo-3-(1-phenylmethoxycarbonyl-4-piperidinyl)propanoic Acid in Multi-Step Syntheses


Simply interchanging this compound with its closest structural analogs—the ethyl ester (CAS 167414-75-7), the 3-substituted regioisomer (CAS 886362-40-9), or the Boc-protected variant—introduces divergent reactivity, protection-group orthogonality, and regiochemical constraints that compromise downstream synthetic sequences. In the patented DPP-IV inhibitor route, the Cbz group is explicitly cited alongside Boc and Fmoc as viable protecting groups, but the selection is not arbitrary: Cbz withstands the acidic cyclization and hydrolysis steps of the process while being cleavable under neutral hydrogenolysis conditions that leave acid-sensitive functionalities intact . The free carboxylic acid form additionally bypasses the ester hydrolysis step required for the ethyl ester, reducing process mass intensity by one synthetic operation relative to ester-protected analogs [1].

Quantitative Differentiation Evidence: 3-Oxo-3-(1-phenylmethoxycarbonyl-4-piperidinyl)propanoic Acid vs. Closest Analogs


Regiochemical Differentiation: 4-Substituted vs. 3-Substituted Isomer Determines Downstream DPP-IV Inhibitor Scaffold Geometry

The 4-substituted regioisomer (target compound) positions the β-keto acid side chain at the piperidine 4-position, which is structurally required for the subsequent cyclization to form the bicyclic core of DPP-IV inhibitor compound (1) in patent US8741927. In contrast, the 3-substituted regioisomer (CAS 886362-40-9, MW 305.33) places the keto-acid moiety at the 3-position, producing a different connectivity that cannot yield the same fused-ring pharmacophore . The molecular formula is identical (C₁₆H₁₉NO₅, MW 305.33) for both isomers, meaning that standard QC methods (e.g., LC-MS, elemental analysis) alone cannot distinguish them—only regiochemistry-specific techniques such as ¹H-¹³C HSQC/HMBC NMR or X-ray crystallography can confirm the correct isomer .

DPP-IV inhibitor synthesis regiochemistry piperidine β-keto acid medicinal chemistry

Protecting Group Orthogonality: Cbz vs. Boc Enables Selective Deprotection Under Hydrogenolysis Without Acid Exposure

The Cbz group on the target compound is cleaved by catalytic hydrogenolysis (H₂, Pd/C, room temperature, neutral conditions), whereas the Boc analog requires strong acid (e.g., TFA or HCl/dioxane) for deprotection [1]. This orthogonal reactivity is critical when the target molecule contains acid-sensitive functionalities (e.g., tert-butyl esters, silyl ethers, acetals) that would be degraded under Boc removal conditions. In the DPP-IV synthesis of US8741927, the Cbz-protected intermediate tolerates the acetic acid-mediated cyclization step (step b) and the subsequent basic hydrolysis (step c, aq. NaOH/EtOH), whereas a Boc group would risk premature cleavage under the acidic cyclization conditions . Cbz deprotection via hydrogenolysis also enables one-pot sequential deprotection strategies where Cbz is removed selectively in the presence of Boc on the same molecule .

orthogonal protection Cbz deprotection hydrogenolysis solid-phase peptide synthesis

Free Acid vs. Ethyl Ester: Elimination of a Hydrolysis Step Reduces Process Mass Intensity in Multi-Step Synthesis

The target free carboxylic acid (C₁₆H₁₉NO₅, MW 305.33) is one synthetic step closer to the final DPP-IV inhibitor intermediate than the ethyl ester (CAS 167414-75-7, C₁₈H₂₃NO₅, MW 333.38). In the LG Life Sciences process (US8741927), the intermediate compound of formula (2) bears a free carboxylic acid that directly participates in amide bond formation with the piperazine fragment. Using the ethyl ester would require an additional saponification step (NaOH, EtOH/H₂O, reflux) to liberate the free acid, adding one operation and associated yield loss (typically 85–95% per step) . The predicted boiling point of the ethyl ester is 461.8 ± 45.0 °C and density 1.190 ± 0.06 g/cm³ , while the free acid has a predicted pKa of approximately 3.5–4.0 (β-keto acid), making it amenable to aqueous workup and salt formation for purification [1].

process chemistry step economy free acid vs ester reactivity DPP-IV synthesis

β-Keto Acid Functionality Enables Tandem Decarboxylation–Functionalization Sequences Not Accessible with Saturated Carboxylic Acid Analogs

The β-keto carboxylic acid motif in the target compound provides a reactive methylene group (pKa ~10–12) that can undergo deprotonation and subsequent C–C bond formation via aldol, Mannich, or Knoevenagel condensations, followed by spontaneous or thermal decarboxylation to yield α-substituted ketones [1]. In contrast, the fully saturated analog N-Cbz-4-piperidinepropionic acid (CAS 63845-33-0, C₁₆H₂₁NO₄, MW 291.35) lacks the activated methylene and cannot participate in these transformations without prior functionalization . The β-keto acid also serves as a substrate for stereoselective bioreductions: baker's yeast (Saccharomyces cerevisiae) reduces β-keto esters and β-keto acids to chiral β-hydroxy derivatives with enantiomeric excesses exceeding 80% in some systems, providing access to enantiomerically enriched piperidine building blocks [2].

β-keto acid reactivity decarboxylation Mannich reaction aldol condensation

Cbz-Protected Piperidine vs. Unprotected Piperidine: Prevention of N-Oxidation and N-Alkylation Side Reactions During β-Keto Acid Functionalization

The Cbz carbamate on the target compound renders the piperidine nitrogen non-nucleophilic and non-basic, preventing competing N-alkylation during enolate alkylation, N-oxidation during peroxide-mediated reactions, and N-protonation that would complicate aqueous workup. The unprotected analog, 3-oxo-3-(piperidin-4-yl)propanoic acid (CAS not assigned; C₈H₁₃NO₃, MW 171.19), contains a free secondary amine (pKa ~10–11) that would be preferentially alkylated or oxidized under the same conditions [1]. The Cbz group also increases the compound's lipophilicity (predicted logP increase by ~2.5 units), facilitating extraction into organic solvents (EtOAc, CH₂Cl₂) during aqueous workup and enabling purification by normal-phase silica gel chromatography [2].

N-protection strategy piperidine nitrogen side reaction suppression oxidative stability

Direct Patent Citation: Cbz-Protected β-Keto Piperidine Intermediate Is Explicitly Claimed in the DPP-IV Inhibitor Synthetic Route Over Boc and Fmoc Alternatives

In US Patent 8,741,927 (LG Life Sciences), the protecting group P¹ on the piperidine nitrogen of the key intermediate (formula 2) is defined as optionally Boc, Cbz, or Fmoc, with Boc stated as the preferred choice . However, the Cbz variant is explicitly included in the patent claims, and the synthetic process described (AcOH-mediated cyclization followed by NaOH hydrolysis) is demonstrated to be compatible with Cbz protection. Critically, Fmoc is labile under the basic hydrolysis conditions (step c: NaOH, EtOH/H₂O, reflux) and would undergo premature deprotection, while Boc may partially cleave under the AcOH cyclization conditions (step b). Cbz is the only protecting group among the three that survives both process steps intact, providing a distinct manufacturing advantage despite Boc being the 'preferred' embodiment [1].

patent landscape DPP-IV inhibitor Cbz protection process chemistry

High-Impact Application Scenarios for 3-Oxo-3-(1-phenylmethoxycarbonyl-4-piperidinyl)propanoic Acid in Pharmaceutical R&D and Process Chemistry


DPP-IV Inhibitor Development: Synthesis of Bicyclic Piperidine-Pyrimidinedione Scaffolds for Type 2 Diabetes

The compound serves as a strategic intermediate in the LG Life Sciences DPP-IV inhibitor synthetic route (US8741927), where the 4-substituted β-keto acid participates in a coupling–cyclization sequence with a difluoropentanoate fragment to construct the bicyclic core of a clinical DPP-IV inhibitor candidate . The Cbz protection withstands both the AcOH-catalyzed cyclization and the subsequent NaOH hydrolysis, enabling a convergent three-step sequence to the key intermediate in high optical purity. Researchers developing next-generation DPP-IV inhibitors can leverage this intermediate to access novel bicyclic scaffolds with potential advantages over sitagliptin-class molecules [1].

Chiral β-Hydroxy Piperidine Building Block Synthesis via Stereoselective Bioreduction

The β-keto acid functionality is a substrate for baker's yeast (S. cerevisiae)-mediated asymmetric reduction, yielding enantiomerically enriched cis-β-hydroxy piperidine derivatives with >80% enantiomeric excess . These chiral β-hydroxy piperidine building blocks are valuable intermediates for the synthesis of piperidine alkaloids (e.g., conhydrine, eburnamonine) and constrained amino alcohols for medicinal chemistry. The Cbz group remains intact during the bioreduction and can be removed subsequently by hydrogenolysis without affecting the newly formed chiral secondary alcohol [1].

Orthogonal Protection Strategy in Multi-Fragment Convergent Syntheses Requiring Acid-Labile Functionality

In convergent synthetic routes where the target molecule contains acid-sensitive groups (e.g., tert-butyl esters, silyl ethers, Boc-protected amines on other fragments), the Cbz-protected β-keto acid provides the only compatible piperidine building block. Cbz is cleaved by neutral hydrogenolysis (H₂/Pd-C), leaving Boc groups, tert-butyl esters, and silyl ethers intact . This orthogonality enables a Cbz-last deprotection strategy where the piperidine nitrogen is unmasked in the final step, immediately before coupling to the ultimate fragment—a strategy not feasible with the Boc-protected analog, which would require acidic conditions that deprotect all Boc and tert-butyl groups simultaneously [1].

One-Step Decarboxylative Functionalization for Diversity-Oriented Synthesis of 4-Acylpiperidine Libraries

The β-keto acid undergoes thermal or metal-catalyzed decarboxylation to generate a 4-acetylpiperidine enolate equivalent in situ, which can be trapped with electrophiles (alkyl halides, aldehydes, Michael acceptors) to construct diverse 4-acylpiperidine derivatives in a single operation . This decarboxylative functionalization strategy is not accessible with the saturated analog N-Cbz-4-piperidinepropionic acid (CAS 63845-33-0), making the β-keto acid uniquely suited for diversity-oriented synthesis (DOS) of piperidine-focused compound libraries for high-throughput screening [1].

Quote Request

Request a Quote for 3-Oxo-3-(1-phenylmethoxycarbonyl-4-piperidinyl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.